9-Phenylnonanoic acid

Description

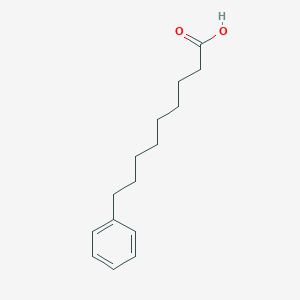

Structure

3D Structure

Properties

IUPAC Name |

9-phenylnonanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c16-15(17)13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,1-4,6,9-10,13H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWLWLXGACJYCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391123 |

Source

|

| Record name | 9-Phenylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16269-06-0 |

Source

|

| Record name | 9-Phenylnonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016269060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Phenylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16269-06-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-PHENYLNONANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OR0E4W6Z0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and isolation of 9-Phenylnonanoic acid

Synthesis, Isolation, and Pharmacological Profiling

Part 1: Executive Summary & Chemical Rationale

9-Phenylnonanoic acid (9-PNA) is an

In drug discovery, 9-PNA serves two critical functions:

-

Metabolic Stability Profiling: It acts as a substrate to differentiate between mitochondrial and peroxisomal

-oxidation pathways. The phenyl ring blocks complete degradation in the mitochondria for certain chain lengths, allowing researchers to map metabolic fluxes. -

Ligand Design: Its structure mimics long-chain free fatty acids (FFAs) but with a bulky aromatic tail, making it a valuable scaffold for designing ligands for Free Fatty Acid Receptors (FFARs), specifically GPR40 and GPR84.

This guide details the robust chemical synthesis (the primary method of "discovery" in a lab setting), isolation protocols, and analytical validation required for pharmaceutical-grade applications.

Part 2: Chemical Synthesis (The "Discovery" of the Route)

While isolation from natural sources is possible, yields are insufficient for therapeutic research. The "discovery" of 9-PNA in a pharmaceutical context relies on a scalable, high-fidelity synthetic route. The Wittig Olefination followed by Hydrogenation is the industry standard for producing high-purity

2.1 The Synthetic Workflow

The synthesis connects a phenyl fragment to an aliphatic chain while preserving the carboxylic acid functionality (often protected).

Reaction Scheme:

-

Precursor A: Benzaldehyde (provides the phenyl ring).

-

Precursor B: (8-Carboxyoctyl)triphenylphosphonium bromide (provides the chain).

-

Intermediate: 9-Phenyl-8-nonenoic acid (unsaturated).

-

Product: 9-Phenylnonanoic acid (saturated).

Step-by-Step Protocol:

-

Ylide Generation:

-

Suspend (8-Carboxyoctyl)triphenylphosphonium bromide in dry THF under nitrogen.

-

Add Potassium tert-butoxide (KOtBu) at 0°C. Rationale: Strong base is required to deprotonate the phosphonium salt and generate the ylide.

-

Stir for 1 hour until the solution turns deep orange/red.

-

-

Wittig Coupling:

-

Add Benzaldehyde dropwise to the ylide solution at -78°C. Rationale: Low temperature prevents side reactions and controls stereochemistry (though E/Z mix is acceptable as the double bond will be reduced).

-

Warm to room temperature (RT) overnight.

-

Quench: Acidify with 1M HCl to pH 2.0.

-

-

Catalytic Hydrogenation:

-

Dissolve the crude unsaturated intermediate in Ethanol/Ethyl Acetate (1:1).

-

Add 10% Pd/C catalyst (5% w/w loading).

-

Stir under H₂ atmosphere (balloon pressure or 1 atm) for 4-6 hours.

-

Filtration: Filter through Celite to remove Pd/C.

-

2.2 Visualization of Synthetic Logic

Figure 1: The Wittig-Hydrogenation sequence ensures precise chain length control, avoiding the mixtures common in Friedel-Crafts alkylation.

Part 3: Isolation and Purification Protocols

The crude product from synthesis often contains triphenylphosphine oxide (TPPO) and unreacted starting materials. A self-validating purification system is required.

3.1 Acid-Base Extraction (The "Chemical Filter")

This step leverages the acidity of the carboxylic acid (pKa ~4.8) to separate it from neutral impurities like TPPO.

-

Basification: Dissolve crude oil in Diethyl Ether (

). Add 1M NaOH. -

Phase Separation: Discard the organic layer (contains TPPO).

-

Acidification: Cool the aqueous layer to 0°C. Add 6M HCl dropwise until pH < 2.

-

Observation: The product will precipitate as a white solid or oil as it reprotonates.

-

-

Re-extraction: Extract the cloudy aqueous mixture with Ethyl Acetate. Dry over

and concentrate.

3.2 Crystallization (Polishing)

For pharmaceutical grade (>98%), crystallization is superior to chromatography.

-

Solvent System: Hexane/Acetone (9:1) or Petroleum Ether.[3]

-

Protocol:

-

Dissolve residue in minimum hot Hexane.

-

Add Acetone dropwise until clear.

-

Cool slowly to RT, then to -20°C.

-

Validation: 9-PNA crystallizes as white needles/plates.

-

3.3 Purification Decision Matrix

Figure 2: The Acid-Base extraction effectively removes the primary byproduct (TPPO) before final polishing.

Part 4: Analytical Characterization

To ensure scientific integrity, the isolated compound must meet specific structural criteria.

| Parameter | Specification | Method | Rationale |

| Appearance | White crystalline solid or colorless oil | Visual | Indicates removal of colored oxidation byproducts. |

| Melting Point | 24-26°C (Low melting solid) | Capillary | Verifies crystal lattice purity. |

| H-NMR (CDCl3) | 400 MHz NMR | Confirms phenyl ring, alpha-methylene, and benzylic protons. | |

| Mass Spec | [M-H]- = 233.15 | ESI-MS (Neg) | Confirms molecular weight (234.33 g/mol ). |

| Purity | >98.5% | HPLC (C18) | Required for biological assays. |

Part 5: Biological Context & Drug Development Utility[6][7]

5.1 Metabolic Probing (Beta-Oxidation)

9-PNA is utilized to study the efficiency of peroxisomal vs. mitochondrial

-

Mechanism: Long-chain fatty acids enter the mitochondria via the Carnitine Palmitoyltransferase (CPT) system. However,

-phenyl fatty acids with odd-numbered chains (like the 9-carbon chain here) are metabolized to Benzoic acid (excreted as Hippuric acid), whereas even-numbered chains yield Phenylacetic acid. -

Application: Researchers quantify urinary Hippuric acid to measure the flux of 9-PNA oxidation, serving as a biomarker for metabolic disorders.

5.2 PHA Biosynthesis

In microbial biotechnology, Pseudomonas putida strains grown on 9-PNA incorporate the phenyl group into the side chain of Polyhydroxyalkanoates (PHAs). This creates "functionalized bioplastics" with unique thermal and optical properties useful in medical device coatings.

5.3 Receptor Ligand (FFARs)

9-PNA serves as a hydrophobic pharmacophore. Its chain length (C9) places it in the "medium-to-long" category, allowing it to probe the binding pocket depth of GPR40 (FFAR1) and GPR84 .

-

Drug Design: The phenyl ring provides

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19609332, 9-Phenylnonanoic acid. Retrieved January 31, 2026 from [Link]

-

Otte, K. B., et al. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers.[6][7] (Contextual reference for enzymatic chain cleavage pathways). ChemSusChem. Retrieved from [Link]

- Yamada, J., et al. (1987).Mitochondrial and peroxisomal beta-oxidation of omega-phenyl fatty acids in rat liver. (Establishes the metabolic probe utility). Journal of Biochemistry. (Referenced via Taylor & Francis metabolic reviews).

Sources

- 1. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN113831237A - A kind of synthetic method of 9-anthracenecarboxylic acid - Google Patents [patents.google.com]

- 3. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources and Biosynthetic Origins of 9-Phenylnonanoic Acid

The following technical guide details the natural occurrence, biosynthetic origins, and isolation of 9-Phenylnonanoic acid, designed for researchers in phytochemistry and drug development.

Technical Compendium | Version 1.0

Executive Summary

9-Phenylnonanoic acid (9-PNA) is a rare omega-phenyl fatty acid (ω-phenylalkanoic acid) characterized by a terminal phenyl ring attached to a nine-carbon aliphatic tail. While primarily utilized in the pharmaceutical industry as a critical intermediate for the synthesis of prostaglandin analogs (e.g., Latanoprost , Bimatoprost ), its natural occurrence is restricted to specific biological niches.

Unlike common fatty acids, 9-PNA is not ubiquitous in the plant kingdom. It is found primarily as a minor constituent or metabolic derivative in the seed oils of the Araceae family (Aroids) and as a degradation product in mammalian lipids derived from phytogenic precursors. This guide delineates the botanical sources, biosynthetic mechanisms, and isolation protocols required to access this compound naturally.

Botanical Sources & Phytochemistry

The primary natural reservoir for omega-phenyl fatty acids is the seed oil of plants within the Araceae family. While longer chain homologs (C11, C13, C15) are often more abundant, 9-PNA exists within this matrix as part of a homologous series or a beta-oxidation metabolite.

Primary Plant Taxa

The following genera have been confirmed to accumulate omega-phenyl fatty acids in their triacylglycerols (TAGs):

| Genus / Species | Common Name | Primary Phenyl-FA Profile | 9-PNA Status |

| Dracunculus vulgaris | Dragon Arum | C13 (13-phenyltridecanoic) & C11 homologs | Minor Constituent (<1% of Total FA) |

| Arum maculatum | Cuckoo Pint | C13 (13-phenyltridec-9-enoic) & C15 homologs | Trace / Metabolite |

| Arum italicum | Italian Arum | C11, C13 saturated & unsaturated | Trace |

The "Rumen" Connection

Significant concentrations of 9-PNA have been identified in bovine milk fat (butter fat) . Research indicates this is not a de novo product of the animal but a result of ruminal biohydrogenation and beta-oxidation of longer-chain phenyl fatty acids (like 13-phenyltridecanoic acid) ingested from forage plants (likely trace weeds or specific feed components).

Technical Insight: For industrial isolation, direct extraction from Dracunculus seeds yields the C13 precursor, which can be chemically or enzymatically truncated to 9-PNA.

Biosynthetic Pathways

The biosynthesis of 9-PNA in plants represents a deviation from standard fatty acid synthesis. It involves the recruitment of a non-standard "starter unit" by the fatty acid synthase (FAS) complex.

Mechanism: The Benzoyl-CoA Primer Hypothesis

Standard fatty acids utilize Acetyl-CoA as a primer. Omega-phenyl fatty acids utilize Benzoyl-CoA (for odd-chain lengths like C9, C11, C13) or Phenylacetyl-CoA (for even-chain lengths).

-

Precursor Formation: Phenylalanine is converted to Cinnamic acid (via PAL), which is shortened to Benzoic acid.

-

Activation: Benzoic acid is activated to Benzoyl-CoA .

-

Chain Elongation: Benzoyl-CoA acts as the primer for FAS II in the plastid. Condensation with Malonyl-CoA extends the chain by 2 carbons per cycle.[1]

-

Termination: Thioesterase cleaves the acyl-ACP bond at specific lengths (C9, C11, C13).

Pathway Visualization

The following diagram illustrates the divergence from the Shikimate pathway to Phenyl-FA synthesis.

Figure 1: Biosynthetic route of omega-phenyl fatty acids illustrating the Benzoyl-CoA primer mechanism and chain elongation.

Extraction & Isolation Protocols

Isolating 9-PNA from Dracunculus or Arum seeds requires fractionation to separate it from the more abundant C13 homologs.

Protocol: Soxhlet Extraction & Urea Complexation

This workflow enriches the omega-phenyl fraction from the bulk triglycerides.

Step 1: Lipid Extraction

-

Reagents: Dracunculus vulgaris seeds (dried/ground), n-Hexane.

-

Procedure: Extract 50g seed powder in a Soxhlet apparatus with 250mL n-Hexane for 6 hours. Evaporate solvent to yield crude oil (Yellow/Orange).

Step 2: Transesterification (FAME Preparation)

-

Reagents: 0.5M Sodium Methoxide in Methanol.

-

Procedure: Reflux oil with NaOMe/MeOH for 30 mins. Neutralize with dilute HCl. Extract FAMEs (Fatty Acid Methyl Esters) into hexane.

Step 3: Enrichment (Urea Complexation)

-

Logic: Urea forms inclusion complexes with straight-chain saturated FAMEs (e.g., Stearate, Palmitate), precipitating them out. Phenyl-FAMEs (bulkier) often remain in the mother liquor.

-

Procedure: Dissolve FAMEs in hot methanol/urea. Cool to 4°C overnight. Filter precipitate. The filtrate is enriched in 9-PNA and unsaturated FAMEs.

Step 4: Purification (Countercurrent Chromatography or HPLC)

-

System: HPLC (C18 Column).

-

Mobile Phase: Acetonitrile:Water (Gradient).

-

Detection: UV at 254nm (Specific for the phenyl ring; standard fatty acids are UV transparent).

Analytical Characterization (GC-MS)

To validate the presence of 9-PNA, look for these specific mass spectral signatures:

-

Molecular Ion (M+): m/z 234 (for free acid) or m/z 248 (for Methyl Ester).

-

Base Peak: m/z 91 (Tropylium ion,

) – Diagnostic of the benzyl moiety. -

McLafferty Rearrangement: m/z 74 (characteristic of methyl esters).

Pharmacological & Industrial Relevance

While natural extraction is useful for research, the industrial demand for 9-PNA is driven by its role as a "Side Chain Building Block" for prostaglandin F2α analogs.

| Drug Application | Role of 9-PNA | Mechanism |

| Latanoprost (Xalatan) | Precursor | 9-PNA provides the upper side chain; the phenyl ring increases lipophilicity for corneal penetration. |

| Bimatoprost (Lumigan) | Precursor | Similar structural motif; used for glaucoma and eyelash growth (Latisse). |

| Biopolymers | Monomer | Pseudomonas strains fed with 9-PNA produce PHA polymers with phenyl side chains, exhibiting unique thermal properties. |

Synthetic vs. Natural Sourcing

-

Natural: Low yield (<1%), complex purification. Used for metabolic studies.

-

Synthetic: Friedel-Crafts acylation of benzene with azelaic acid derivatives or Wittig reaction. Preferred for GMP manufacturing.

References

-

Schröder, M., et al. (2014). "Identification of Aromatic Fatty Acids in Butter Fat." Journal of the American Oil Chemists' Society. Link

-

Smith, C.R., et al. (1969). "Characterization of 13-phenyltridecanoic acid in seed oils of the Araceae." Lipids. Link

-

Christie, W.W. (2003). "13-Phenyltridec-9-enoic and 15-phenylpentadec-9-enoic acids in Arum maculatum seed oil."[2] European Journal of Lipid Science and Technology. Link

-

Kaneshiro, T., et al. (1996). "Phenyldecanoic acid as a primer for polyhydroxyalkanoate synthesis in Pseudomonas." Biotechnology Letters. Link

-

Pagliano, G., et al. (2022). "Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation." Critical Reviews in Food Science and Nutrition. Link

Sources

Physical and chemical properties of 9-Phenylnonanoic acid

Physicochemical Profile, Synthesis, and Bioconjugation Utility

Executive Summary

9-Phenylnonanoic acid (9-PNA) is an

Part 1: Molecular Identity & Physicochemical Profile

9-PNA is characterized by a terminal phenyl ring attached to a nonanoic acid backbone.[1][2] Unlike simple fatty acids, the aromatic "cap" introduces

Table 1: Physicochemical Specifications

| Property | Value | Context/Notes |

| IUPAC Name | 9-Phenylnonanoic acid | Also known as Benzenenonanoic acid |

| CAS Number | 16269-06-0 | Primary identifier for regulatory filing |

| Formula | Monoisotopic Mass: 234.1620 Da | |

| Molecular Weight | 234.33 g/mol | Suitable for fragment-based drug design |

| Melting Point | 39–40 °C | Low-melting solid; requires cool storage |

| Boiling Point | 143–146 °C | At 0.002 Torr (High vacuum distillation required) |

| pKa | 4.78 ± 0.10 | Typical of terminal carboxylic acids; anionic at physiological pH |

| LogP | ~4.5 (Predicted) | Highly lipophilic; requires organic co-solvents (DMSO/DMF) |

| Appearance | White crystalline solid | Waxy texture near melting point |

Critical Handling Note: Due to its low melting point (39°C), 9-PNA can fuse into a solid block during transit. It is recommended to store at 2–8°C and weigh rapidly at room temperature to maintain accurate stoichiometry.

Part 2: Synthetic Route & Purification Strategy[4]

While 9-PNA can be isolated from natural sources, pharmaceutical applications require high-purity (>98%) synthetic material to avoid isomeric impurities. The most robust route utilizes a Wittig Olefination followed by Catalytic Hydrogenation . This method prevents the formation of branched isomers common in Friedel-Crafts alkylation.

Protocol: Two-Step Synthesis from Benzaldehyde

Step 1: Wittig Condensation

-

Reagents: Benzaldehyde (1.0 eq), (7-Carboxyheptyl)triphenylphosphonium bromide (1.1 eq), Potassium tert-butoxide (KOtBu, 2.2 eq).

-

Solvent: Anhydrous THF.

-

Procedure:

-

Suspend the phosphonium salt in THF at 0°C under

. -

Add KOtBu dropwise to generate the ylide (solution turns deep orange).

-

Add Benzaldehyde slowly. Stir for 12 hours, allowing to warm to RT.

-

Workup: Acidify with 1M HCl, extract with EtOAc.

-

Intermediate: 9-Phenyl-8-nonenoic acid (mixture of E/Z isomers).

-

Step 2: Hydrogenation (Saturation)

-

Reagents: 9-Phenyl-8-nonenoic acid, 10% Pd/C (5 wt%),

gas (1 atm). -

Solvent: Methanol or Ethanol.

-

Procedure:

-

Dissolve intermediate in MeOH. Add Pd/C catalyst carefully (pyrophoric risk).

-

Purge system with

(balloon pressure is sufficient). -

Stir vigorously for 4–6 hours. Monitoring by TLC is crucial (disappearance of alkene spot).

-

Purification: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from Hexane/EtOAc to yield pure 9-PNA.

-

Visualization: Synthetic Workflow

Caption: Figure 1. Convergent synthesis of 9-PNA via Wittig olefination and catalytic hydrogenation to ensure linear chain fidelity.

Part 3: Functional Utility in Drug Delivery (Albumin Binding)

The primary utility of 9-PNA in drug development is as a half-life extender . Small peptides are rapidly cleared by the kidneys (filtration cutoff ~60 kDa). Conjugating 9-PNA to a peptide allows the drug to bind non-covalently to Human Serum Albumin (HSA, 66.5 kDa), effectively increasing the drug's hydrodynamic radius and preventing renal clearance.

Mechanism of Action

HSA contains multiple fatty acid binding sites (FA1–FA7).

-

The Anchor: The carboxylate head of 9-PNA forms electrostatic interactions with positively charged residues (Arg/Tyr/Lys) at the entrance of the HSA binding pocket.

-

The Shield: The hydrophobic alkyl chain (

) penetrates the deep hydrophobic crevice of the protein. -

The Lock: The terminal phenyl ring provides additional

-stacking or hydrophobic bulk, often increasing affinity (

Visualization: Albumin "Hitchhiking" Pathway

Caption: Figure 2. The Albumin Hitchhiking mechanism. 9-PNA acts as the hydrophobic anchor, binding the drug to HSA to reduce renal clearance.

Part 4: Analytical Characterization

To validate the identity and purity of 9-PNA, the following analytical parameters must be met.

NMR Spectroscopy ( -NMR, 400 MHz, )

-

7.15–7.30 ppm (m, 5H): Aromatic protons (Phenyl ring).

-

2.60 ppm (t, 2H): Benzylic protons (

). -

2.35 ppm (t, 2H):

-carbonyl protons ( -

1.63 ppm (m, 4H):

-protons relative to phenyl and carboxyl. -

1.30 ppm (br s, 8H): Internal methylene chain (

bulk).

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 50% B to 95% B over 20 minutes.

-

Detection: UV at 210 nm (Carbonyl) and 254 nm (Phenyl).

-

Retention Time: Expect elution late in the gradient due to high lipophilicity.

References

-

Aromsyn Co. (2024). 9-Phenylnonanoic acid: Product Specifications and CAS 16269-06-0 Verification. Retrieved from

-

ChemicalBook. (2023). 9-Phenylnonanoic acid Chemical Properties and Safety Data. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3292215, 9-Phenylnonanoic acid. Retrieved from

-

Ghuman, J., et al. (2005). Structural basis of the drug-binding specificity of human serum albumin. Journal of Molecular Biology. (Contextual reference for fatty acid binding sites). Retrieved from

-

Santa Cruz Biotechnology. (2024). 9-Phenyl-nonanoic acid (CAS 16269-06-0) Product Sheet. Retrieved from

Sources

Technical Monograph: 9-Phenylnonanoic Acid (CAS 16269-06-0)

[1][2][3]

Executive Summary

9-Phenylnonanoic acid (CAS 16269-06-0) is a terminal phenyl-substituted fatty acid that serves as a critical chemical probe in lipid metabolism and a functional monomer in biopolymer engineering. Historically significant as a validation tool for the

This guide provides a comprehensive technical profile, including a validated synthesis workflow, metabolic pathway mapping, and handling protocols.

Physicochemical Profile

The molecule consists of a nine-carbon saturated chain terminating in a phenyl group. Its amphiphilic nature allows it to intercalate into lipid bilayers while maintaining solubility in organic synthesis solvents.

Table 1: Key Technical Specifications

| Property | Specification | Notes |

| IUPAC Name | 9-Phenylnonanoic acid | Also known as 9-Phenylpelargonic acid |

| CAS Number | 16269-06-0 | |

| Molecular Formula | ||

| Molecular Weight | 234.33 g/mol | |

| Appearance | White to off-white crystalline solid or oil | Low melting point leads to phase variability |

| Melting Point | 39–41 °C | [1] |

| Boiling Point | 143–146 °C (at 0.002 Torr) | High vacuum required for distillation |

| Solubility | DMSO, Ethanol, Chloroform, Ethyl Acetate | Poorly soluble in water (<0.1 mg/mL) |

| pKa (Predicted) | 4.78 ± 0.10 | Typical of terminal carboxylic acids |

| LogP | ~5.0 | Highly lipophilic |

Synthesis & Manufacturing

While extraction from natural sources is inefficient, chemical synthesis ensures high purity required for biological assays. The most robust laboratory-scale method utilizes the Wittig Reaction followed by hydrogenation. This route avoids the isomer mixtures often seen in Friedel-Crafts alkylations.

Validated Synthesis Protocol (Wittig Route)

Objective: Synthesize 9-phenylnonanoic acid from benzaldehyde and 8-bromo-octanoic acid.

Reagents:

-

Benzaldehyde[1]

-

8-Bromo-octanoic acid (protected as ethyl ester)

-

Triphenylphosphine (

) -

Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

Palladium on Carbon (Pd/C), Hydrogen gas (

)

Workflow:

-

Phosphonium Salt Formation:

-

Reflux ethyl 8-bromooctanoate with 1.1 eq of

in toluene for 24 hours. -

Precipitate the salt: (8-ethoxy-8-oxooctyl)triphenylphosphonium bromide.

-

-

Wittig Olefination:

-

Suspend the phosphonium salt in dry THF under

. -

Add base (NaH or KOtBu) at 0°C to generate the ylide (orange/red color).

-

Dropwise add Benzaldehyde (1.0 eq). Stir at RT for 12h.

-

Result: Formation of Ethyl 9-phenylnon-8-enoate (mixture of E/Z isomers).

-

-

Hydrogenation & Hydrolysis:

-

Dissolve the alkene intermediate in Ethanol.

-

Add 10% Pd/C catalyst (5% w/w).

-

Stir under

balloon (1 atm) for 6–12h to reduce the double bond. -

Filter catalyst. Treat the saturated ester with NaOH/MeOH/H2O to hydrolyze the ester.

-

Acidify with HCl to precipitate 9-Phenylnonanoic acid .

-

-

Purification:

-

Recrystallize from Hexane/Ethyl Acetate to achieve >98% purity.

-

Biological Context: The Beta-Oxidation Probe

9-Phenylnonanoic acid is an "odd-chain" metabolic probe. In the classic Knoop experiment logic, the degradation of phenyl-substituted fatty acids depends on the number of carbons in the alkyl chain.

-

Even-chain (e.g., Phenylbutyric acid)

Phenylacetic acid. -

Odd-chain (e.g., 9-Phenylnonanoic acid)

Benzoic acid.

Because 9-phenylnonanoic acid has an odd number of carbons in the carboxyl-containing chain (9 carbons), it undergoes four cycles of

Metabolic Pathway Visualization

Figure 1: Stepwise metabolic degradation of 9-Phenylnonanoic acid via mitochondrial beta-oxidation. The odd-numbered chain length dictates the final conversion to Benzoic Acid.

Advanced Application: Biopolymer Synthesis[6]

Beyond metabolism, 9-phenylnonanoic acid is used as a substrate for Pseudomonas putida to synthesize functionalized polyhydroxyalkanoates (PHAs). The phenyl side chain disrupts the crystallinity of the biopolymer, resulting in elastomeric materials with unique thermal properties [2].

Experimental Workflow: PHA Production

-

Strain: Pseudomonas putida (e.g., strain U or KT2440).

-

Media: Mineral salt medium (MSM).

-

Carbon Source: 5–10 mM 9-Phenylnonanoic acid (fed as sole carbon source or co-substrate with octanoate).

-

Incubation: 30°C, 48–72 hours.

-

Extraction: Lyophilize biomass

Chloroform extraction -

Result: PHA homopolymer or copolymer containing 3-hydroxy-9-phenylnonanoate units.

Analytical Characterization

To validate the identity of synthesized or purchased material, compare against these standard spectral markers.

1H NMR (CDCl3, 400 MHz):

- 7.15–7.30 (m, 5H): Aromatic protons (Phenyl group).

-

2.60 (t, J=7.5 Hz, 2H): Benzylic protons (

-

2.35 (t, J=7.5 Hz, 2H):

-

1.60–1.65 (m, 4H):

- 1.30 (m, 8H): Internal methylene chain protons.

Mass Spectrometry (ESI-):

-

m/z: 233.2

(Parent ion).

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at +2°C to +8°C. The compound is stable but may oxidize over prolonged exposure to air at room temperature.

-

Solubility Prep: For cell culture, dissolve in DMSO to create a 100 mM stock. Dilute into media ensuring final DMSO concentration <0.5%.

References

-

National Institutes of Health (NIH). (2023). PubChem Compound Summary: Phenylnonanoic acid.[1] PubChem.[2][1] Available at: [Link][1]

-

Hama, H., et al. (2013). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. (Contextual reference on enzymatic pathways for nonanoic derivatives). Available at: [Link]

-

Wada, M., et al. (2022). Metabolism of phenolics... and the role of fatty acid beta-oxidation. (Discusses chain shortening of phenyl-alkanoic acids). Available at: [Link]

9-Phenylnonanoic Acid: A Strategic Precursor for Aromatic Biopolymers and Metabolic Probing

[1]

Executive Summary: The Chemical Logic

9-Phenylnonanoic acid (CAS: 16269-06-0) is an

-

Metabolic Resilience: The terminal phenyl ring acts as a metabolic "tag," resisting complete degradation in specific mutant strains and allowing for the tracking of carbon flux through the

-oxidation spiral. -

Material Functionalization: When incorporated into biopolymers (PHAs), the bulky aromatic side chain disrupts crystalline packing, significantly altering the thermal and mechanical properties (e.g., lowering

, increasing elasticity) compared to aliphatic counterparts.

This guide details the mechanistic pathway of 9-PNA incorporation, experimental protocols for its use in Pseudomonas fermentation, and its application in generating novel biomaterials.

The Biosynthetic Mechanism

To effectively use 9-PNA, researchers must understand its metabolic fate. Unlike simple sugars, 9-PNA enters the

Pathway Dynamics

Upon entering the cell (facilitated by FadL ), 9-PNA is activated to 9-phenylnonanoyl-CoA by acyl-CoA synthetase (FadD ). From here, it enters the

-

Cycle 1: 9-Phenylnonanoyl-CoA

7-Phenylheptanoyl-CoA + Acetyl-CoA. -

Cycle 2: 7-Phenylheptanoyl-CoA

5-Phenylpentanoyl-CoA + Acetyl-CoA.

Crucial Divergence: In PHA-accumulating organisms like Pseudomonas putida, the intermediate 3-hydroxyacyl-CoA derivatives are diverted from the oxidation cycle by the enzyme PhaG (transacylase) or directly via enoyl-CoA hydratase activity, serving as substrates for PHA Synthase (PhaC) .

Consequently, feeding 9-PNA typically results in a copolymer containing monomers of varying chain lengths (C9, C7, and C5 phenyl-side chains), rather than a homopolymer.

Visualization of Metabolic Flux

The following diagram illustrates the competitive pathways between energy generation (Beta-Oxidation) and polymer synthesis (PHA Cycle).

Figure 1: Metabolic fate of 9-PNA in Pseudomonas putida, showing competition between degradation and polymerization.

Experimental Protocols

Strain Selection & Causality

For high-yield biosynthesis, wild-type strains are often insufficient due to high

-

Recommended Strain: Pseudomonas putida KT2440 (or fadB mutants).

-

Reasoning: fadB mutants have impaired

-oxidation, forcing the accumulation of enoyl-CoA and 3-hydroxyacyl-CoA intermediates, thereby pushing flux toward PHA synthesis [1, 6].

Precursor Feeding Protocol

This protocol is designed to maximize incorporation while mitigating the toxicity of aromatic fatty acids.

Materials:

-

9-Phenylnonanoic acid (Dissolved in DMSO or neutralized with NaOH to pH 7.0).

-

Mineral Salts Medium (MSM).

-

Co-substrate (Glucose or Octanoic acid).

Workflow:

-

Inoculation: Cultivate P. putida in LB medium overnight at 30°C.

-

Biomass Generation: Transfer to MSM + 1% Glucose (w/v). Incubate until mid-log phase (

).-

Technical Note: Do not add 9-PNA yet. Establish healthy biomass first to withstand aromatic toxicity.

-

-

Induction/Feeding: Add 9-PNA to a final concentration of 5 mM .

-

Optional: Add a co-substrate (e.g., 2 mM octanoic acid) to stimulate basal PHA synthase expression if using a non-constitutive strain.

-

-

Fermentation: Incubate for 24–48 hours at 30°C, 200 rpm.

-

Harvest: Centrifuge (4000

g, 15 min) and lyophilize the pellet.

Extraction & Analysis (Self-Validating)

To verify incorporation, you must extract the polymer and analyze the monomer composition.

-

Methanolysis: Resuspend 20 mg lyophilized cells in 2 mL chloroform and 2 mL methanol containing 15%

. Heat at 100°C for 140 min. -

Extraction: Add 1 mL water, vortex, and phase separate. Recover the lower chloroform phase.

-

GC-MS Analysis: Inject 1

L into a GC-MS.-

Validation Marker: Look for characteristic fragmentation patterns of phenyl-alkanoic esters (

91 for tropylium ion, and

-

Quantitative Performance & Applications

When 9-PNA is used as a precursor, the resulting polymer properties shift dramatically compared to aliphatic PHAs. The aromatic ring introduces steric bulk, reducing crystallinity.

Table 1: Comparative Incorporation Efficiency (Typical Data)

| Substrate Fed | Major Monomer Detected | Secondary Monomers | Polymer | Yield (% dry wt) |

| Nonanoic Acid (C9) | 3-OH-Nonanoate (C9) | C7, C5 | -35 to -40 | 40-60% |

| 9-Phenylnonanoic Acid | 3-OH-7-Phenylheptanoate | 3-OH-9-Phenylnonanoate | -10 to +5 | 20-40% |

| 5-Phenylvaleric Acid | 3-OH-5-Phenylvalerate | None | +10 to +15 | <15% |

Data synthesized from metabolic studies on P. putida [1, 9, 13].

Interpretation:

-

Feeding 9-PNA rarely yields a pure C9-phenyl polymer. The dominant fraction is often the C7 intermediate (3-hydroxy-7-phenylheptanoate) due to the efficiency of the first round of

-oxidation [9]. -

Application: These aromatic PHAs are investigated for use in tissue engineering scaffolds where higher stiffness (higher

) and specific cell-adhesion properties (mediated by the phenyl ring) are required.

Drug Development Context: Histone Demethylase Inhibition

Beyond bioplastics, 9-PNA serves as a structural scaffold in medicinal chemistry.

-

Target: KDM2/7 Histone Lysine Demethylase subfamily.

-

Mechanism: The 9-PNA backbone mimics the lysine side chain, positioning the phenyl group to interact with the hydrophobic pocket of the enzyme. Derivatives (e.g., hydroxamates) have shown antiproliferative activity in cancer cell lines [8].

References

-

FadD from Pseudomonas putida CA-3 Is a True Long-Chain Fatty Acyl Coenzyme A Synthetase That Activates Phenylalkanoic and Alkanoic Acids. Applied and Environmental Microbiology. 4[5][6]

-

Synthesis of 9-oxononanoic acid, a precursor for biopolymers. PubMed.[1][2] 1[5]

-

Identification of the KDM2/7 Histone Lysine Demethylase Subfamily Inhibitor and its Antiproliferative Activity. Journal of Medicinal Chemistry. 8[5]

-

Cometabolism of ω-Phenylalkanoic Acids with Butyric Acid for Efficient Production of Aromatic Polyesters in Pseudomonas putida BM01. ResearchGate. 9

-

Biosynthesis, Modification, and Biodegradation of Bacterial Medium-Chain-Length Polyhydroxyalkanoates. ResearchGate. 10

Sources

- 1. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. FadD from Pseudomonas putida CA-3 Is a True Long-Chain Fatty Acyl Coenzyme A Synthetase That Activates Phenylalkanoic and Alkanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - 9-phenylnonanoic acid (C15H22O2) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: Safety, Handling, and Application of 9-Phenylnonanoic Acid

Executive Summary & Chemical Identity

9-Phenylnonanoic acid (CAS: 16269-06-0) is an omega-phenyl fatty acid utilized primarily as a metabolic probe in beta-oxidation studies and as a precursor in the biosynthesis of functionalized polyhydroxyalkanoates (PHAs).[1] Its hybrid structure—combining a lipophilic phenyl ring with a medium-chain carboxylic acid tail—imparts unique physicochemical properties that require specific handling protocols to maintain reagent integrity and ensure operator safety.

This guide moves beyond basic SDS data, providing a field-validated framework for the safe integration of this compound into drug discovery and biopolymer workflows.

Table 1: Physicochemical Characterization

| Property | Value | Technical Note |

| CAS Number | 16269-06-0 | Verify against CoA; do not confuse with nonanoic acid. |

| Formula | C₁₅H₂₂O₂ | MW: 234.33 g/mol |

| Physical State | Solid / Low-melting solid | Melting Point: 39–40 °C. May liquefy during transit. |

| Solubility | DMSO, Ethanol, Chloroform | Negligible water solubility (<0.1 mg/mL). |

| pKa | ~4.78 (Predicted) | Behaves as a typical weak organic acid. |

| Appearance | White to off-white powder | Discoloration (yellowing) indicates oxidation. |

Hazard Profiling & Risk Assessment

While 9-Phenylnonanoic acid is not classified as a Category 1 toxin, its fatty acid nature presents specific irritation hazards. The lipophilic tail facilitates skin penetration, potentially enhancing the delivery of the acidic headgroup to the dermis.

Core Hazards (GHS Classification)

-

Skin Irritation (Category 2 - H315): Prolonged contact causes erythema. The compound's melting point (~40°C) means skin contact can induce melting, increasing surface area coverage.

-

Eye Irritation (Category 2A - H319): Particulates or vapors (if heated) cause severe irritation.

-

Aquatic Toxicity (Chronic - H412): Like many phenyl-alkanoic acids, it may persist in aquatic environments.

The "Thermal Phase Change" Risk

Expert Insight: A critical, often overlooked risk is the compound's melting point (39–40 °C). In warm laboratory environments or during exothermic dissolution, the solid powder can unexpectedly turn into an oily liquid.

-

Risk: Liquid spills are harder to contain than powder spills and penetrate nitrile gloves faster.

-

Control: Handle weighed aliquots on cooling blocks if room temperature exceeds 25°C.

Storage & Stability Protocols

Proper storage is not just about safety; it is about preserving the "metabolic fidelity" of the probe.

Environmental Controls

-

Temperature: Store at 2–8 °C . While stable at room temperature, refrigeration prevents "caking" or partial melting, ensuring precise weighing.

-

Atmosphere: Hygroscopic potential is low, but oxidation of the alpha-carbon is possible over years. Store under inert gas (Argon/Nitrogen) for long-term archiving (>6 months).

-

Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene (PS) plastics, as the phenyl moiety can interact with certain polymers over time.

Solubilization Workflow

Researchers often struggle with precipitation when introducing this compound into aqueous media.

Protocol: Preparation of 100 mM Stock Solution

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Ethanol is a secondary choice but evaporates, altering concentration.

-

Dissolution:

-

Weigh 23.4 mg of 9-Phenylnonanoic acid.

-

Add 1 mL of DMSO.

-

Critical Step: Vortex for 30 seconds. If the solid resists, warm the vial to 45°C (water bath) for 2 minutes. The compound melts at 40°C, facilitating immediate dissolution.

-

-

Aqueous Dilution: When diluting into cell culture media, keep the final DMSO concentration <0.5% to prevent cytotoxicity. Add the stock slowly to the media while vortexing to prevent microprecipitation.

Operational Workflows (Visualization)

Safe Handling & Solubilization Logic

This diagram outlines the decision matrix for handling the compound based on its phase behavior.

Figure 1: Decision matrix for handling 9-Phenylnonanoic acid, emphasizing thermal control to manage its low melting point.

Application: Biosynthetic Pathway Integration

9-Phenylnonanoic acid is a critical substrate for Pseudomonas putida to synthesize phenyl-functionalized PHAs (Polyhydroxyalkanoates).

Figure 2: Metabolic pathway for incorporating 9-Phenylnonanoic acid into biopolymers using Pseudomonas putida.

Emergency Response & Disposal

Spill Response (Molten vs. Solid)

-

Solid Spill: Sweep gently to avoid dust generation. Place in a sealed hazardous waste bag.

-

Molten Spill (Liquid):

-

Cool: Apply crushed ice (in a bag) over the spill area to solidify the acid.

-

Scrape: Once solid, scrape up the material.

-

Neutralize: Wipe the surface with 5% Sodium Bicarbonate (NaHCO₃) solution to neutralize residue.

-

Clean: Final wipe with ethanol.

-

First Aid

-

Skin Contact: Wash immediately with soap and water. Do not use organic solvents (ethanol/acetone) on the skin, as this will dissolve the fatty acid and drive it deeper into the dermal layers.

-

Eye Contact: Rinse with water for 15 minutes. Consult an ophthalmologist if redness persists.

Disposal

Dispose of as Solid Organic Waste . Do not pour down drains. The phenyl ring makes this compound resistant to standard biological wastewater treatment; it requires high-temperature incineration.

Scientific Context & Applications

Why use 9-Phenylnonanoic acid?

-

Metabolic Probing (Knoop's Legacy): It is a modern analog of the compounds used in Franz Knoop’s classic experiments. Because the phenyl group blocks beta-oxidation at the final step (yielding benzoic acid or phenylacetic acid derivatives depending on chain length), it allows researchers to track fatty acid catabolism with high precision [1][2].

-

Biopolymer Engineering: In Pseudomonas putida (strains like U or KT2440), this acid serves as a "smart" precursor. The bacteria incorporate the phenyl side chain into the PHA polymer backbone, drastically altering the thermal and mechanical properties of the resulting bioplastic (e.g., increasing glass transition temperature) [3].

References

-

National Institutes of Health (NIH). (n.d.). 9-PHENYLNONANOIC ACID Structure and Data. Global Substance Registration System. Retrieved from [Link]

Sources

Technical Guide: 9-Phenylnonanoic Acid (CAS 16269-06-0)

Content Type: Technical Safety & Handling Guide Audience: Researchers, Medicinal Chemists, and Safety Officers

Executive Summary & Research Context

9-Phenylnonanoic acid (CAS: 16269-06-0) is an

In drug development and biochemical research, this compound serves as a critical amphiphilic probe . Its structure mimics natural fatty acids (like nonanoic or capric acid) but incorporates a UV-active phenyl chromophore, facilitating detection in albumin-binding assays, membrane partition studies, and metabolic tracking. It is also utilized as a building block in the synthesis of polyhydroxyalkanoates (PHAs) and as a lipophilic linker in PROTAC (Proteolysis Targeting Chimera) design.

Key Safety Characteristic: Unlike short-chain acids (e.g., acetic acid) which are volatile and corrosive, 9-phenylnonanoic acid is a low-melting solid (m.p. ~39–40 °C). This physical state presents unique handling challenges, as it can inadvertently liquefy in warm laboratory environments, altering spill response and weighing protocols.

Physicochemical Profile

The following data establishes the baseline for handling and storage.

| Property | Value | Context for Handling |

| CAS Number | 16269-06-0 | Unique identifier for inventory/waste tracking. |

| Molecular Formula | ||

| Molecular Weight | 234.33 g/mol | Calculation basis for molarity. |

| Physical State | Solid / Semi-solid | Melts near body temperature; may appear as an oil in summer. |

| Melting Point | 39–40 °C | Critical: Store in a cool place (<25 °C) to maintain solid form. |

| Boiling Point | 143–146 °C (0.002 Torr) | High boiling point; low volatility risk at RT. |

| pKa (Predicted) | ~4.78 | Weak acid; exists as carboxylate anion at physiological pH (7.4). |

| LogP (Predicted) | ~4.5–5.0 | Highly lipophilic; readily penetrates cell membranes and gloves. |

| Solubility | DMSO, Ethanol, Chloroform | Insoluble in water without pH adjustment. |

Hazard Identification & Toxicology (GHS)

While specific toxicological reports for this exact CAS are less abundant than for common solvents, its hazard profile is derived from its chemical class (long-chain organic acids) and validated by supplier safety data.

GHS Classification[1][2][3][4]

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

| Hazard Category | Code | Statement | Mechanism of Action |

| Skin Irritation | Cat. 2 (H315) | Causes skin irritation. | The carboxylic acid head group protonates surface proteins, while the lipophilic tail facilitates dermal penetration, leading to localized inflammation. |

| Eye Irritation | Cat. 2A (H319) | Causes serious eye irritation.[1] | Acidic pH disrupts the corneal epithelium; lipophilicity makes it difficult to wash out with water alone. |

| STOT - SE | Cat. 3 (H335) | May cause respiratory irritation. | Inhalation of dust or aerosols (if melted/sprayed) irritates mucous membranes. |

Expert Insight: The Lipophilicity Factor

Researchers must note that the phenyl ring significantly increases the compound's lipophilicity compared to nonanoic acid. This implies:

-

Enhanced Skin Absorption: It can penetrate the stratum corneum more effectively than hydrophilic acids.

-

Retention: Once absorbed, it partitions into lipid bilayers, potentially prolonging irritation.

Safe Handling & Experimental Protocols

Handling Low-Melting Solids

Because 9-phenylnonanoic acid melts at ~40 °C, friction from a spatula or heat from a gloved hand can cause partial melting, leading to dosing errors (sticking to weighing paper).

Protocol:

-

Chill Before Weighing: Place the container in a fridge (4 °C) for 30 minutes prior to use to ensure the material is a free-flowing solid.

-

Anti-Static Tools: Use anti-static weighing boats; the waxy nature of the solid can generate static charge.

-

Liquid Transfer (Alternative): If the lab is warm (>25 °C), gently melt the entire aliquot in a water bath (45 °C) and pipette it as a liquid (Density

0.99 g/mL) for higher precision.

Solubilization Workflow

For biological assays, the compound must be dissolved in an organic solvent before dilution into aqueous media.

Figure 1: Solubilization workflow ensuring homogeneity and preventing precipitation shock.

Step-by-Step Solubilization:

-

Primary Solvent: Dissolve the weighed solid in 100% DMSO or Ethanol. A concentration of 10–50 mM is standard.

-

Sonication: If the solid is waxy and slow to dissolve, sonicate for 30 seconds at ambient temperature.

-

Aqueous Dilution: Add the stock solution dropwise to the stirring aqueous buffer.

-

Note: The final organic solvent concentration should typically be <0.5% (v/v) to avoid cytotoxicity in cell assays.

-

pH Check: High concentrations may lower the pH of unbuffered media; verify pH is ~7.4.

-

Emergency Response & First Aid

This protocol is designed for a research laboratory setting.

Exposure Response Matrix

| Exposure Route | Immediate Action | Rationale |

| Eye Contact | Irrigate immediately for 15+ mins. Lift eyelids. | Acidic lipophiles adhere to corneal tissue; prolonged flushing is required to remove the hydrophobic residue. |

| Skin Contact | Soap and Water. Do not use solvents (EtOH). | Solvents like ethanol will dissolve the acid and drive it deeper into the skin. Soap emulsifies the lipophilic tail for removal. |

| Inhalation | Move to fresh air. Support breathing if labored. | Respiratory mucosal irritation can cause delayed inflammation. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Vomiting risks re-exposing the esophagus to the acidic irritant. |

Spill Cleanup (Molten vs. Solid)

-

Scenario A: Solid Spill: Sweep up carefully to avoid dust generation. Place in a chemically compatible waste container.

-

Scenario B: Molten/Liquid Spill:

-

Ventilate the area.

-

Absorb with an inert material (vermiculite or dry sand).

-

Neutralize the surface with a dilute sodium bicarbonate solution (

) to ensure acid neutralization. -

Clean the area with soap and water to remove the waxy residue.

-

Figure 2: Decision tree for spill remediation based on physical state.

Storage & Stability

-

Temperature: Store at 2–8 °C (Refrigerated) . While room temperature storage is chemically stable, refrigeration prevents the "melting/resolidifying" cycles that can degrade crystal quality and trap moisture.

-

Atmosphere: Keep container tightly closed. The compound is stable but can slowly oxidize over months if exposed to air and light (due to the benzylic position, though less reactive than polyunsaturated chains).

-

Incompatibility: Strong oxidizing agents and strong bases.

References

-

ChemicalBook. (2023). 9-Phenylnonanoic acid Properties and Safety. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023).[2] Nonanoic acid (Structure/Properties Surrogate). NIST Chemistry WebBook, SRD 69.[2] Retrieved from

-

PubChem. (2025).[3] Phenylnonanoic acid Compound Summary. National Library of Medicine.[3] Retrieved from

-

Aromsyn Co., Ltd. (2024).[1] 9-Phenylnonanoic acid Product Specifications. Retrieved from

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography Quantification of 9-Phenylnonanoic Acid

Introduction & Scientific Rationale

9-Phenylnonanoic acid (9-PNA) is an omega-phenyl fatty acid characterized by a nine-carbon aliphatic chain terminated by a phenyl ring. Its structural duality—combining a hydrophobic alkyl chain/aromatic ring with a polar carboxylic acid tail—presents specific chromatographic challenges.

This protocol details a robust Reversed-Phase HPLC (RP-HPLC) method for the quantification of 9-PNA. Unlike standard fatty acid analysis which often requires derivatization for GC, 9-PNA possesses a phenyl chromophore, allowing for direct UV detection.

Mechanistic Insight: The "Why" Behind the Method

-

Stationary Phase Selection (C18): With a predicted LogP of ~4.6–5.0, 9-PNA is highly hydrophobic. A C18 (Octadecylsilane) column provides the necessary hydrophobic interaction surface to retain the nonyl chain and the phenyl ring.

-

Ion Suppression (pH Control): The pKa of the carboxylic acid group is approximately 4.8. To obtain sharp, symmetrical peaks, the mobile phase pH must be maintained well below this pKa (typically pH 2.0–3.0).[1] This suppresses ionization (

), ensuring the analyte remains in its neutral, more hydrophobic form, preventing peak tailing and "fronting" caused by mixed-mode interactions. -

Detection Physics: The phenyl ring exhibits UV absorption maxima near 210 nm (E2 band) and a weaker benzenoid band around 254 nm. While 254 nm offers higher selectivity against non-aromatic impurities, 210 nm provides superior sensitivity for trace quantification.

Experimental Workflow Diagram

The following logic flow illustrates the critical path from sample preparation to data validation, highlighting decision nodes for optimization.

Caption: Operational workflow for 9-Phenylnonanoic acid quantification, emphasizing the critical solubilization and separation phases.

Materials and Reagents

-

Reference Standard: 9-Phenylnonanoic acid (>98% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).

-

Additives: Phosphoric Acid (85%, HPLC Grade) or Trifluoroacetic Acid (TFA).

-

Filtration: 0.22 µm PTFE syringe filters (Nylon is acceptable if compatible with solvent, but PTFE is preferred for hydrophobic analytes to minimize binding).

Chromatographic Conditions

This method utilizes a gradient elution to ensure elution of the highly hydrophobic 9-PNA while cleaning the column of potential matrix contaminants.

| Parameter | Specification | Note |

| Column | C18 (L1), 150 mm × 4.6 mm, 5 µm | Alternative: C8 for faster elution, but C18 provides better resolution from shorter chain analogs. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | pH ~2.5. Critical for suppressing carboxylic acid ionization. |

| Mobile Phase B | Acetonitrile (100%) | ACN is preferred over MeOH for lower backpressure and sharper peaks for phenyl compounds. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and reduces backpressure. |

| Injection Vol | 10 µL | Adjust based on concentration; keep sample solvent strength close to initial gradient conditions if possible. |

| Detection | UV @ 210 nm (Primary) | Secondary: 254 nm for specificity checks. |

| Run Time | 20 Minutes | Includes re-equilibration. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 60 | 40 | Initial Hold |

| 2.0 | 60 | 40 | Isocratic Hold |

| 12.0 | 5 | 95 | Linear Ramp (Elution of 9-PNA) |

| 15.0 | 5 | 95 | Wash Step |

| 15.1 | 60 | 40 | Return to Initial |

| 20.0 | 60 | 40 | Re-equilibration |

Note: 9-PNA typically elutes between 8–11 minutes depending on the specific carbon load of the C18 column and dead volume of the system.

Standard Preparation Protocol

1. Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of 9-Phenylnonanoic acid standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with 100% Acetonitrile .

-

Storage: Stable at 4°C for 1 month.

2. Working Standards (Calibration Curve): Prepare serial dilutions using the mobile phase mixture (50:50 ACN:Water) as the diluent to prevent solvent mismatch peaks.

| Standard ID | Concentration (µg/mL) | Preparation |

| STD-1 | 100.0 | 100 µL Stock + 900 µL Diluent |

| STD-2 | 50.0 | 500 µL STD-1 + 500 µL Diluent |

| STD-3 | 25.0 | 500 µL STD-2 + 500 µL Diluent |

| STD-4 | 10.0 | 400 µL STD-3 + 600 µL Diluent |

| STD-5 | 5.0 | 500 µL STD-4 + 500 µL Diluent |

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the following System Suitability Test (SST) criteria must be met before running samples.

System Suitability Criteria

-

Retention Time %RSD: < 2.0% (n=5 injections of STD-3).

-

Peak Area %RSD: < 2.0% (n=5 injections of STD-3).

-

Tailing Factor (T): 0.8 < T < 1.5. Tailing > 1.5 indicates insufficient pH control or column aging.

-

Theoretical Plates (N): > 3000.

Linearity & Range

-

Range: 5.0 µg/mL to 100.0 µg/mL.

-

Regression: Linear (

).

Limit of Detection (LOD)

-

Estimated at ~0.5 µg/mL (Signal-to-Noise ratio = 3) at 210 nm.

Troubleshooting Guide

Issue: Peak Tailing

-

Cause: Silanol interactions or ionization of the carboxyl group.

-

Fix: Ensure Mobile Phase A pH is < 3.0. Add 0.1% TFA instead of Phosphoric acid for stronger ion pairing/suppression if using an older column.

Issue: Retention Time Drift

-

Cause: Temperature fluctuations or incomplete column equilibration.

-

Fix: Use a column oven at 35°C. Increase re-equilibration time at the end of the gradient (15.1–20.0 min).

Issue: Baseline Drift at 210 nm

-

Cause: UV absorption of the mobile phase (specifically Acetonitrile/Acid cutoff).

-

Fix: Use HPLC-grade Phosphoric Acid and high-purity Acetonitrile (far UV cut-off grade). Perform a blank subtraction if necessary.

References

-

PubChem. (n.d.).[2] 9-Phenylnonanoic acid (Compound).[3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Sielc Technologies. (n.d.). HPLC Method for Analysis of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2012). Quantitative HPLC Analysis of Acids using Fluorescence Detection. (Contextual reference for fatty acid analysis challenges). Retrieved from [Link]

Sources

The Phenylalkyl Chain as a Chemical Reporter: Application of 9-Phenylnonanoic Acid in Elucidating Fatty Acid-Protein Interactions through Chemical Proteomics

Introduction: Beyond a Simple Fatty Acid

9-Phenylnonanoic acid is a unique fatty acid characterized by a nine-carbon aliphatic chain terminating in a phenyl ring.[1] While its natural occurrence has been noted in sources like butter fat and its role as a biosynthetic precursor in bacteria is recognized, its utility within the expansive field of proteomics has remained largely untapped.[2] This application note moves beyond the established biological context of 9-phenylnonanoic acid to propose its novel application as a versatile chemical probe for the exploration of fatty acid-protein interactions.

The unique structural features of 9-phenylnonanoic acid—specifically its long hydrophobic carbon chain and the chemically tractable phenyl group—make it an ideal scaffold for the design of activity-based probes (ABPs).[3][4] Such probes can be instrumental in identifying novel protein targets that bind fatty acids, elucidating the mechanisms of lipid metabolism, and discovering new therapeutic targets for diseases associated with aberrant fatty acid signaling. This guide provides a comprehensive framework for the synthesis, application, and data analysis of a 9-phenylnonanoic acid-based chemical probe for proteomics research.

Principle of the Method: From Fatty Acid Mimic to Proteomic Tool

The core of this proposed application lies in the conversion of the relatively inert 9-phenylnonanoic acid into a powerful chemical proteomics tool. This is achieved by functionalizing the terminal phenyl ring with a "warhead" and a "reporter handle". The long nonanoic acid chain acts as a mimic of natural fatty acids, directing the probe to the fatty acid binding pockets of proteins.

The workflow, as conceptualized in this note, follows the principles of activity-based protein profiling (ABPP) and chemical proteomics.[4][5][6] A 9-phenylnonanoic acid-derived probe is introduced to a biological sample (cell lysate, tissue homogenate, or even live cells). The probe, guided by its fatty acid-like structure, will form covalent bonds with reactive amino acid residues within or near the binding sites of target proteins. Subsequent to this labeling event, the reporter handle is utilized for the enrichment of the probe-protein conjugates, typically via biotin-streptavidin affinity purification.[7][8] The enriched proteins are then subjected to standard "bottom-up" proteomic analysis, involving enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the protein targets.

Diagram of the Proposed Experimental Workflow

Caption: Proposed workflow for using a 9-Phenylnonanoic acid-based probe in chemical proteomics.

Detailed Protocols

Part 1: Synthesis of a 9-Phenylnonanoic Acid-Based Probe

This protocol describes a hypothetical synthesis of a trifunctional probe containing:

-

The 9-phenylnonanoic acid core for target recognition.

-

A photo-reactive diazirine group for covalent crosslinking.

-

A terminal alkyne handle for click chemistry-based reporter tagging.

Materials:

-

9-Phenylnonanoic acid

-

Standard organic synthesis reagents and solvents (to be determined by a synthetic organic chemist)

-

Access to standard organic chemistry laboratory equipment (NMR, MS for characterization)

Protocol:

-

Step 1: Introduction of the Photo-reactive Group: The phenyl ring of 9-phenylnonanoic acid would be functionalized with a diazirine moiety. This can be achieved through established organic synthesis routes, for instance, via a Friedel-Crafts acylation followed by a series of transformations to generate the diazirine ring.

-

Step 2: Introduction of the Reporter Handle: An alkyne group would be introduced onto the phenyl ring, positioned to not interfere with the fatty acid chain's binding properties. This provides a bio-orthogonal handle for subsequent "click" chemistry.

-

Step 3: Purification and Characterization: The final probe molecule would be purified using techniques like flash chromatography or HPLC. Its structure and purity must be rigorously confirmed using NMR and high-resolution mass spectrometry.

Part 2: Labeling of Cellular Proteome with the 9-PNA Probe

Materials:

-

Synthesized 9-PNA photo-reactive probe

-

Cell culture or tissue of interest

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

UV crosslinking device (365 nm)

-

BCA protein assay kit

Protocol:

-

Cell Lysis: Harvest cells and prepare a clarified cell lysate using a suitable lysis buffer. Determine the total protein concentration using a BCA assay.

-

Probe Incubation: Dilute the 9-PNA probe in a suitable solvent (e.g., DMSO) and add it to the cell lysate to a final concentration of 10-50 µM. Incubate for 1 hour at 4°C with gentle rotation to allow the probe to bind to its protein targets.

-

Photo-Crosslinking: Transfer the lysate to a non-binding plate and expose it to UV light (365 nm) on ice for 15-30 minutes to induce covalent crosslinking between the probe and target proteins.

-

Control Samples: Prepare control samples, including a no-probe control and a competition control where the lysate is pre-incubated with an excess of unmodified 9-phenylnonanoic acid before adding the probe.

Part 3: Enrichment of Labeled Proteins

Materials:

-

Biotin-azide reporter tag

-

Click chemistry reagents (e.g., copper (II) sulfate, TBTA ligand, sodium ascorbate)

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

Protocol:

-

Click Chemistry: To the UV-crosslinked lysate, add the biotin-azide reporter tag and the click chemistry reaction cocktail. Incubate for 1-2 hours at room temperature to attach the biotin tag to the probe.

-

Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated protein-probe complexes.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with high salt, urea, and detergents.

-

Elution/On-Bead Digestion: The captured proteins can be eluted from the beads, or more commonly, subjected to on-bead tryptic digestion.

Part 4: Sample Preparation for Mass Spectrometry and Data Analysis

Materials:

-

DTT (Dithiothreitol)

-

Iodoacetamide

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

LC-MS/MS system

Protocol:

-

Reduction and Alkylation: Resuspend the beads in a buffer containing DTT to reduce disulfide bonds, followed by incubation with iodoacetamide to alkylate the resulting free thiols.

-

Tryptic Digestion: Add trypsin to the bead suspension and incubate overnight at 37°C to digest the proteins into peptides.

-

Peptide Extraction and Desalting: Collect the supernatant containing the peptides. Acidify with formic acid and desalt the peptides using a C18 StageTip or equivalent.

-

LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

-

Data Analysis: Search the resulting MS/MS spectra against a protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest. Proteins that are significantly enriched in the probe-treated sample compared to the control samples are considered potential binding partners of 9-phenylnonanoic acid.

Data Interpretation and Expected Outcomes

The primary outcome of this experimental workflow will be a list of proteins identified as potential interactors of 9-phenylnonanoic acid.

| Metric | Probe-Treated Sample | No-Probe Control | Competition Control | Interpretation |

| Spectral Counts / Intensity | High | Low / Zero | Significantly Reduced | Indicates specific binding of the probe to the target protein. |

| Number of Unique Peptides | High | Low / Zero | Significantly Reduced | Corroborates specific binding and successful identification. |

A successful experiment will yield a list of proteins with high spectral counts or intensities in the experimental sample that are absent or significantly reduced in the control samples. These proteins can then be further validated using orthogonal methods such as Western blotting, isothermal titration calorimetry, or enzymatic assays.

Conclusion and Future Perspectives

This application note presents a novel, albeit currently hypothetical, application of 9-phenylnonanoic acid in the field of proteomics. By leveraging its unique chemical structure, it is plausible to develop powerful chemical probes for the discovery of new fatty acid-binding proteins and the elucidation of their roles in health and disease. The successful implementation of the described workflows would not only expand the toolkit of chemical proteomics but also open new avenues for drug discovery and development.

References

-

Parker, C. G., & Cravatt, B. F. (2022). Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA. Journal of the American Chemical Society, 144(51), 23368–23378. Retrieved from [Link]

-

Chen, E. I., Cociorva, D., Norris, J. L., & Yates, J. R. (2007). Perfluorooctanoic Acid for Shotgun Proteomics. Journal of Proteome Research, 6(4), 1529–1535. Retrieved from [Link]

-

Kerr, F. K., & Wright, C. W. (2007). The role of targeted chemical proteomics in pharmacology. British Journal of Pharmacology, 151(7), 947–955. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 9-oxononanoic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 9-Aminononanoic acid. PubChem. Retrieved from [Link]

-

Rutherfurd, S. M., & Gilani, G. S. (2009). Amino Acid Analysis. Current Protocols in Protein Science, Chapter 11, Unit 11.9. Retrieved from [Link]

-

Drag, M., & Salvesen, G. S. (2010). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. Current Drug Targets, 11(11), 1371–1381. Retrieved from [Link]

-

Gsponer, J., & Filo, J. (2023). A proteome-wide atlas of drug mechanism of action. Nature Communications, 14(1), 234. Retrieved from [Link]

-

Chen, Y., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 28(14), 5484. Retrieved from [Link]

-

Zhang, M., & Liu, Y. (2018). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics, 15(8), 631–639. Retrieved from [Link]

-

Rutherfurd, S. M., & Gilani, G. S. (2009). Amino acid analysis. Current Protocols in Protein Science, Chapter 11, Unit 11.9. Retrieved from [Link]

-

Weeks, A. M., & Slavoff, S. A. (2022). Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. Current Opinion in Chemical Biology, 70, 102187. Retrieved from [Link]

-

Lan, J., et al. (2012). Rapid and effective removal of perfluorooctanoic acid from proteomics samples. Proteomics, 12(12), 1995–1998. Retrieved from [Link]

-

Zhang, M., & Liu, Y. (2018). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics, 15(8), 631–639. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylnonanoic acid. PubChem. Retrieved from [Link]

-

Walker, J. M. (Ed.). (2002). The Protein Protocols Handbook. Humana Press. Retrieved from [Link]

Sources

- 1. 9-Phenylnonanoic Acid|Research Compound & Analytical Standard [benchchem.com]

- 2. 9-PHENYL-NONANOIC ACID | 16269-06-0 [chemicalbook.com]

- 3. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of targeted chemical proteomics in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Optimization of 9-Phenylnonanoic Acid (9-PNA) Delivery and Utilization in Mammalian Cell Culture

Executive Summary & Scientific Rationale

9-Phenylnonanoic acid (9-PNA) is a synthetic medium-chain fatty acid (MCFA) analogue featuring a terminal phenyl ring. Unlike physiological fatty acids, the phenyl moiety prevents complete degradation via

However, 9-PNA presents significant challenges in cell culture:

-

Aqueous Insolubility: With a LogP of ~4.8, direct addition to media results in precipitation and inconsistent dosing.

-

Lipotoxicity: Free (unbound) fatty acids act as detergents, disrupting cell membranes and causing necrosis before metabolic uptake can occur.

-

Bioavailability: Cellular uptake of MCFAs is often carrier-dependent (e.g., CD36).

Core Directive: This guide provides a validated protocol to conjugate 9-PNA to Fatty Acid-Free Bovine Serum Albumin (BSA) . This mimics physiological transport, ensures solubility, and mitigates toxicity.

Pre-Analytical Phase: Chemical Properties & Handling

Before initiating cell culture, the compound must be prepared as a stable chemical stock.

Table 1: Physicochemical Properties of 9-PNA

| Property | Value | Implication for Protocol |

| CAS Number | 16269-06-0 | Verification of identity. |

| Molecular Weight | 234.33 g/mol | Calculation of Molar concentrations. |

| Physical State | Viscous Oil / Low-melt Solid | Requires warming (37°C) to pipette accurately. |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | DO NOT add directly to media. |

| Solubility (Ethanol) | > 50 mg/mL | Preferred solvent for stock preparation. |

| Solubility (DMSO) | > 50 mg/mL | Alternative solvent (use <0.1% v/v final). |

| pKa | ~4.8 | Exists as an anion at physiological pH (7.4). |

Core Protocol: Preparation of BSA-Conjugated 9-PNA

Objective: Create a physiological delivery system (5 mM 9-PNA conjugated to BSA) that is water-soluble and non-toxic.

Reagents Required[1][2][3][4]

-

9-Phenylnonanoic Acid (9-PNA): High purity (>98%).[1]

-

Solvent: Absolute Ethanol (EtOH).

-

Carrier: Fatty Acid-Free BSA (Lyophilized powder, cell culture grade). Note: Standard BSA contains endogenous lipids that will compete with 9-PNA.

-

Base: 0.1 M NaOH (Sterile).

-

Vehicle: 150 mM NaCl solution or PBS (pH 7.4).

Step-by-Step Methodology

Phase A: Preparation of the 9-PNA Stock (50 mM)

-

Warm the 9-PNA container to 37°C to liquefy the oil.

-

Dissolve 11.7 mg of 9-PNA in 1.0 mL of Absolute Ethanol.

-

Expert Note: Ethanol is preferred over DMSO for fatty acid conjugation as it interferes less with BSA binding pockets.

-

-

Vortex for 30 seconds until completely clear.

Phase B: Preparation of the BSA Carrier (10% w/v)

-

Dissolve 5.0 g of Fatty Acid-Free BSA in 50 mL of 150 mM NaCl (or PBS).

-

Do not shake vigorously; rock gently or use a magnetic stirrer at low speed to avoid foaming (denaturation).

-

Filter sterilize using a 0.22 µm PES membrane .

Phase C: Conjugation (The "Seahorse" Method)

Target Ratio: 4:1 to 6:1 (Fatty Acid : Albumin). This protocol targets a 5 mM final fatty acid concentration.[2]

-

Aliquot 9 mL of the 10% BSA solution into a glass scintillation vial or tube. Warm to 37°C .[3][4][5]

-

In a separate tube, combine 100 µL of the 50 mM 9-PNA Ethanol stock with 10 µL of 0.1 M NaOH.

-

Dropwise Addition: While stirring the BSA solution (magnetic stir bar, medium speed), slowly add the saponified 9-PNA mixture.

-

Critical: Add slowly to prevent precipitation. If the solution turns cloudy, the FA has precipitated. Discard and restart.

-

-

Incubate at 37°C with stirring for 30–60 minutes . The solution should remain clear.

-

Adjust final volume to 10 mL with PBS.

-

Final QC: Check pH (should be 7.4). Sterile filter again if necessary (0.22 µm).[4]

-

Storage: Aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Visualization: The Conjugation Workflow

Figure 1: Workflow for generating stable, water-soluble 9-PNA-BSA conjugates. The saponification step is critical for preventing precipitation upon contact with the aqueous BSA solution.

Application Protocols

Protocol A: Cytotoxicity Dose-Ranging (Mandatory Validation)

Because 9-PNA is an analogue, its toxicity threshold differs from natural lipids.

-

Seed Cells: Plate cells (e.g., HEK293, HepG2) at 5,000 cells/well in a 96-well plate. Allow 24h adhesion.

-

Treatment: Prepare serial dilutions of the 9-PNA-BSA Conjugate in complete media.

-

Range: 0 µM (Vehicle), 10 µM, 50 µM, 100 µM, 250 µM, 500 µM.

-